molecular formula C16H18ClN3O B2958802 3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide CAS No. 1376446-17-1

3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide

Cat. No. B2958802
CAS RN: 1376446-17-1
M. Wt: 303.79
InChI Key: UXSOMXHOBMHXQX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant, anxiolytic, and analgesic properties. In

Scientific Research Applications

Synthesis and Structural Insights

  • A study focused on the one-pot synthesis and molecular insight of related enaminones, showcasing the synthetic versatility of compounds with similar structural motifs. This approach involves a three-component reaction yielding quantitative outcomes without the need for intermediate separation or column purification. The chemical and structural properties of these enaminones were detailed, emphasizing the significance of Cl…H and O…H hydrogen bonds in their crystal structures, alongside DFT studies to explore electronic and spectroscopic characteristics (Barakat et al., 2020).

  • Another related study provided insights into the hydrogen bonding patterns within the crystal structures of three anticonvulsant enaminones. This research highlighted the role of intramolecular and intermolecular hydrogen bonds in stabilizing the structures, which could be relevant for understanding similar compounds' properties (Kubicki et al., 2000).

Potential Applications

  • Enaminones, similar to the compound , have been recognized for their therapeutic potential. Initial studies reported anticonvulsant activity, which was further explored to uncover a novel brain transport mechanism and a regression model for synthetic direction. This underscores the broader applicability of such compounds in medicinal chemistry (Eddington et al., 2000).

  • The synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a structure closely related to the one , were detailed, including its crystalline form and spectrometric properties. Such analyses are crucial for the development and application of new chemical entities (Johnson et al., 2006).

Methodological Advances

  • Research on the ring-opening reactions of 2-methyleneaziridines with acid chlorides and alkyl chloroformates demonstrated the synthesis of related enamide products. This work not only showcases synthetic strategies but also hints at the potential chemical versatility and reactivity patterns that could be applicable to compounds like "3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide" (Ennis et al., 2000).

properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-20-10-8-16(12-18,9-11-20)19-15(21)7-4-13-2-5-14(17)6-3-13/h2-7H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSOMXHOBMHXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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